molecular formula C19H17Cl2N3O2S B11098258 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11098258
M. Wt: 422.3 g/mol
InChI Key: URBYKDPIYKXNHM-UHFFFAOYSA-N
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Description

2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

    Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the oxadiazole intermediate.

    Formation of the thioether linkage: The thioether linkage is formed by reacting the oxadiazole derivative with a thiol compound under appropriate conditions.

    Introduction of the isopropylphenyl group: The final step involves the acylation of the intermediate with an isopropylphenyl acetamide derivative to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and isopropylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate cellular signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar heterocyclic structure but contains a thiadiazole ring instead of an oxadiazole ring.

    2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide: This compound has a triazole ring and a different substitution pattern on the phenyl ring.

Uniqueness

2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties. Its dichlorophenyl and isopropylphenyl groups contribute to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C19H17Cl2N3O2S

Molecular Weight

422.3 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H17Cl2N3O2S/c1-11(2)12-3-6-14(7-4-12)22-17(25)10-27-19-24-23-18(26-19)15-8-5-13(20)9-16(15)21/h3-9,11H,10H2,1-2H3,(H,22,25)

InChI Key

URBYKDPIYKXNHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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